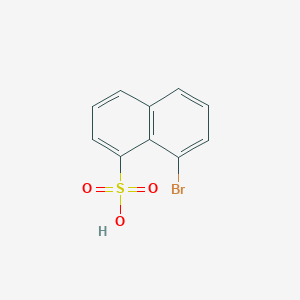

8-Bromonaphthalene-1-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63970-02-5 |

|---|---|

Molecular Formula |

C10H7BrO3S |

Molecular Weight |

287.13 g/mol |

IUPAC Name |

8-bromonaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H7BrO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14) |

InChI Key |

LFDYJQQDDGEXQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 8 Bromonaphthalene 1 Sulfonic Acid

Reactions Involving the Bromine Moiety

The bromine atom at the 8-position of the naphthalene (B1677914) ring is a key site for synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the sulfonic acid group and the steric environment of the peri-position.

Nucleophilic Aromatic Substitution Pathways

In nucleophilic aromatic substitution (NAS), a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be electron-poor, a condition facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com The sulfonic acid group in 8-bromonaphthalene-1-sulfonic acid enhances the electrophilicity of the naphthalene ring, making it more susceptible to nucleophilic attack. The bromine atom can be displaced by various nucleophiles, although the specific conditions required can vary. For instance, the bromine atom in similar bromonaphthalene derivatives can be substituted by nucleophiles under appropriate conditions. evitachem.com The reaction proceeds through a negatively charged intermediate, and the presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Cyanation, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org this compound can serve as a substrate in these reactions, where the bromine atom is replaced by various organic groups.

Cyanation: The introduction of a cyano group is a valuable transformation as nitriles are precursors to various functional groups like carboxylic acids, amines, and aldehydes. researchgate.netatlanchimpharma.com Palladium-catalyzed cyanation of aryl halides has been extensively studied. rsc.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge is the potential for catalyst deactivation by excess cyanide. researchgate.netnih.gov Various cyanide sources can be employed, including potassium ferrocyanide (K4[Fe(CN)6]), which is considered a safer alternative. atlanchimpharma.comnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org It is a versatile method for creating biaryl compounds. libretexts.org The general catalytic cycle consists of oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound in the presence of a base, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org this compound can be coupled with various boronic acids or their derivatives to synthesize a wide range of substituted naphthalenes. The reaction's efficiency can be influenced by the choice of catalyst, ligands, and base. organic-chemistry.orgnih.gov Notably, even robust organoboron compounds like those with a naphthalene-1,8-diaminato (dan) substituent can undergo direct Suzuki-Miyaura coupling under specific conditions. researchgate.netnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Halide | Cyanide Source | Palladium Catalyst | Aryl Nitrile | rsc.orgresearchgate.net |

| Aryl Halide | Organoboron Compound | Palladium Catalyst, Base | Biaryl Compound | libretexts.orgorganic-chemistry.org |

| Aryl Dimethylsulfonium Salt | Potassium Ferrocyanide | Palladium Catalyst | Aryl Nitrile | atlanchimpharma.comnih.gov |

Halogen Dance Reactions and Mechanistic Considerations

The halogen dance is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. wikipedia.orgresearchgate.netrsc.org This rearrangement is driven by thermodynamics, proceeding towards the most stable carbanion intermediate. wikipedia.org The process typically involves deprotonation of the aromatic ring, often facilitated by strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a lithiated intermediate. wikipedia.org This intermediate can then undergo a series of halogen and metal exchanges, leading to the migration of the halogen. scribd.com In the context of 1,8-disubstituted naphthalenes, steric repulsion between the peri-substituents can be a driving force for rearrangement. For instance, 1,8-dibromonaphthalene (B102958) can undergo an acid-induced halogen dance to form 1,7-dibromonaphthalene. wikipedia.org While specific studies on the halogen dance of this compound are not detailed in the provided context, the general principles suggest that under appropriate basic conditions, the bromine atom could potentially migrate to an adjacent position.

Transformations of the Sulfonic Acid Group

The sulfonic acid group (-SO3H) is another reactive handle on the this compound molecule, allowing for the synthesis of various important derivatives.

Conversion to Sulfonyl Halides (e.g., 8-Bromonaphthalene-1-sulfonyl Chloride)

Sulfonic acids can be converted to the more reactive sulfonyl halides, most commonly sulfonyl chlorides. This transformation is a crucial step for the subsequent synthesis of sulfonamides and sulfonate esters. nih.gov A common method for this conversion involves reacting the sulfonic acid or its salt with reagents like phosphorus pentachloride or thionyl chloride. orgsyn.org For example, benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate (B1194179) with phosphorus pentachloride. orgsyn.org More recently, methods have been developed for the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS). nih.gov The resulting 8-bromonaphthalene-1-sulfonyl chloride is a key intermediate for further functionalization. bldpharm.com

Formation of Sulfonamide Derivatives and Sulfonate Esters

8-Bromonaphthalene-1-sulfonyl chloride is a versatile precursor for the synthesis of sulfonamides and sulfonate esters through reactions with nucleophiles. nih.gov

Sulfonamide Derivatives: Sulfonamides are an important class of compounds with a wide range of applications, particularly in medicinal chemistry. sigmaaldrich.com They are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction of 8-bromonaphthalene-1-sulfonyl chloride with various amines would yield the corresponding 8-bromonaphthalene-1-sulfonamides. The reactivity of the sulfonyl chloride allows for the formation of complex sulfonamides, even in a late-stage functionalization approach on molecules with multiple functional groups. nih.gov

Sulfonate Esters: Sulfonate esters are formed by the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.comyoutube.com This reaction, known as sulfonylation, provides a method to introduce the 8-bromonaphthalenesulfonyl group onto a molecule containing a hydroxyl group. enovatia.comresearchgate.netnih.gov The mechanism can vary depending on the reaction conditions and the nature of the reactants. eurjchem.com The resulting 8-bromonaphthalene-1-sulfonate esters can be useful as intermediates in organic synthesis.

Table 2: Transformations of the Sulfonic Acid Group

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Phosphorus pentachloride or Thionyl chloride | 8-Bromonaphthalene-1-sulfonyl chloride | orgsyn.org |

| 8-Bromonaphthalene-1-sulfonyl chloride | Primary or Secondary Amine | 8-Bromonaphthalene-1-sulfonamide | sigmaaldrich.comnih.gov |

| 8-Bromonaphthalene-1-sulfonyl chloride | Alcohol, Base | 8-Bromonaphthalene-1-sulfonate ester | eurjchem.comyoutube.com |

Desulfonation Reactions and Their Synthetic Utility

The sulfonic acid group in this compound can be removed through desulfonation, a reaction that is typically achieved by hydrolysis in the presence of a dilute mineral acid at elevated temperatures. This reaction is the reverse of sulfonation and proceeds by protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃).

The primary synthetic utility of the desulfonation reaction lies in the temporary use of the sulfonic acid group as a directing and/or blocking group. In multi-step syntheses, a sulfonic acid group can be introduced to guide other substituents to specific positions on the naphthalene ring. Once its directing role is fulfilled, it can be removed to yield the desired substitution pattern, which might be inaccessible through direct substitution methods. For instance, after using the sulfonic acid group at C1 to direct an incoming electrophile to the 4-position, its subsequent removal yields a 1,5-disubstituted naphthalene derivative. A relevant example is the desulfonation of 1,4-dichloronaphthalene-8-sulfonic acid, which is accomplished by heating in approximately 50% sulfuric acid to yield 1,4-dichloronaphthalene. google.com This demonstrates the viability of cleaving a peri-sulfonic acid group under acidic conditions. google.com

Additionally, microbial desulfonation has been observed for various naphthalenesulfonic acids, where certain bacteria can utilize these compounds as a sulfur source, cleaving the carbon-sulfur bond. d-nb.info While not a standard laboratory technique, it highlights an alternative pathway for this transformation. d-nb.info

Table 1: Conditions for Chemical Desulfonation of a Related Naphthalenesulfonic Acid

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Dichloronaphthalene-8-sulfonic acid | ~50% Sulfuric Acid (H₂SO₄) in water | Heating to boiling under reflux | 1,4-Dichloronaphthalene | google.com |

Reactivity of the Naphthalene Ring System

The naphthalene ring of this compound is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the sulfonic acid and bromine substituents. The steric hindrance caused by the peri-interaction between these two bulky groups further influences the accessibility of reagents to the aromatic core. kiku.dknih.gov

Electrophilic Aromatic Substitution Patterns (beyond sulfonation and bromination)

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is governed by the directing effects of the existing groups. The sulfonic acid group is a meta-director, while the bromine atom is an ortho-, para-director. Both are deactivating. wikipedia.org For this compound, these effects converge to strongly favor substitution at the C4 position.

Nitration : The introduction of a nitro group (-NO₂) onto the ring would require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The electrophile, the nitronium ion (NO₂⁺), will preferentially attack the C4 position, which is para to the bromine atom and meta to the sulfonic acid group.

Friedel-Crafts Acylation : This reaction, which introduces an acyl group (R-C=O), is generally difficult on strongly deactivated rings. If forced under potent catalytic conditions (e.g., excess AlCl₃), acylation would also be expected to occur at the C4 position.

This regioselectivity is supported by analogous reactions with 1-chloronaphthalene-8-sulfonic acid, where halogenation with chlorine or bromine in aqueous solution at moderate temperatures (e.g., 25°C) yields the 1,4-dihalo-8-sulfonic acid derivative. google.com This indicates that the 4-position is the most activated site for electrophilic attack.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 8-Bromo-4-nitronaphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-8-bromonaphthalene-1-sulfonic acid |

Reduction Reactions of the Naphthalene Core

Reduction of the naphthalene core in this compound is challenging due to the stability of the aromatic system. Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) that might reduce substituent groups, such as a nitro group to an amine, are unlikely to affect the naphthalene ring itself. nih.gov

To achieve reduction of the aromatic core, more forcing conditions are necessary:

Catalytic Hydrogenation : High pressures and temperatures, along with potent catalysts like rhodium or ruthenium on carbon, would be required to hydrogenate the naphthalene ring, likely leading to the formation of 8-bromotetralin-1-sulfonic acid. Studies on similarly strained peri-substituted naphthalenes have shown varied reactivity towards hydrogenation, indicating that steric factors play a significant role. nih.gov

Birch Reduction : This dissolving metal reduction (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol) typically reduces one ring of the naphthalene system. For this compound, the reaction would likely yield a dihydronaphthalene derivative, with the regiochemical outcome influenced by the electronic effects of the bromo and sulfonate groups.

Oxidation Reactions

The naphthalene ring system is generally resistant to oxidation. However, under harsh conditions, it can be cleaved.

Vigorous Oxidation : Treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid under forcing conditions (high temperature and pressure) can lead to the oxidative degradation of the naphthalene nucleus. For unsubstituted naphthalene, this can yield phthalic anhydride. In the case of this compound, the electron-withdrawing substituents make the ring even more resistant to oxidation. If oxidation were to occur, it would likely result in the cleavage of the unsubstituted ring (C5-C6-C7-C8) to give a substituted phthalic acid derivative, though this would require extreme conditions and likely result in low yields.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 8-bromonaphthalene-1-sulfonic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Detailed Proton (¹H) NMR Assignments and Coupling Analysis

While specific experimental data for this compound is not publicly available in the searched literature, a theoretical analysis based on the known effects of bromo and sulfonic acid substituents on the naphthalene (B1677914) ring allows for a predicted spectrum. The protons on the naphthalene ring would exhibit complex splitting patterns due to spin-spin coupling. The proton peri to the sulfonic acid group (H-2) and the proton adjacent to the bromine atom (H-7) would likely be the most deshielded, appearing at the downfield end of the aromatic region.

Carbon-13 (¹³C) NMR for Aromatic and Functional Group Carbons

The ¹³C NMR spectrum is essential for identifying all carbon atoms in the molecule. The carbon atom directly attached to the sulfonic acid group (C-1) and the carbon atom bonded to the bromine (C-8) would be readily identifiable. Their chemical shifts are significantly influenced by the electronegativity of the attached functional groups. The remaining aromatic carbons would appear in a specific range, and their exact chemical shifts would depend on the electronic environment created by the two substituents.

| Atom | Predicted Chemical Shift (ppm) |

| C-1 | 140-150 |

| C-2 | 125-135 |

| C-3 | 128-138 |

| C-4 | 126-136 |

| C-4a | 130-140 |

| C-5 | 127-137 |

| C-6 | 124-134 |

| C-7 | 129-139 |

| C-8 | 115-125 |

| C-8a | 132-142 |

Note: The above data is predictive and not based on experimental results.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) would be particularly useful for studying the crystalline forms of this compound. This technique provides information about the local environment of atoms in the solid state, including internuclear distances and the effects of crystal packing. It can distinguish between different polymorphs, which may have distinct physical properties.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies (e.g., S=O, C-Br)

The IR spectrum of this compound would be dominated by the strong absorptions of the sulfonic acid group. The characteristic frequencies for the key functional groups are predicted as follows.

| Functional Group | Characteristic Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| S=O | 1340-1350 and 1150-1165 | Asymmetric and Symmetric Stretching |

| S-O | 1030-1080 | Stretching |

| C-Br | 500-600 | Stretching |

The broad O-H stretch is a hallmark of the sulfonic acid group. The strong absorptions corresponding to the S=O stretching vibrations are also highly characteristic. The C-Br stretching frequency appears in the fingerprint region of the spectrum.

Raman Spectroscopy for Molecular Vibrations

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₇BrO₃S), the exact mass can be calculated with high precision. While specific HRMS data for this compound is not available in the provided search results, the technique would be crucial for confirming its molecular formula.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. libretexts.org The analysis of these fragmentation patterns provides a molecular fingerprint that can be used for structural identification. libretexts.orgslideshare.net For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Common fragmentation pathways for related compounds offer clues to what might be expected for this compound. For instance, in short-chain carboxylic acids, the loss of OH (M-17) and COOH (M-45) are prominent fragments. libretexts.org Similarly, aldehydes often show a loss of a hydrogen atom (M-1) or a CHO group (M-29). libretexts.orgmiamioh.edu For 1-bromonaphthalene (B1665260), the mass spectrum is available, providing a reference for the fragmentation of the brominated naphthalene core. nist.govnist.gov The fragmentation of this compound would likely involve the loss of the sulfonic acid group or its components, as well as cleavage of the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extended π-conjugated system of the naphthalene core in this compound is expected to give rise to strong absorption bands in the UV region.

Studies on related compounds, such as 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives, show that the absorption spectra are sensitive to the solvent polarity. nih.gov In less polar solvents, ANS derivatives often exhibit resolved dual peaks in their absorbance spectra, which coalesce into a single peak in water. nih.gov A similar solvatochromic effect could be anticipated for this compound. The UV-Vis spectrum of 2-bromonaphthalene-1,4-dione (B50910) has been reported, showing absorption in the UV region which changes upon interaction with other molecules. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the search results, structures of several related 1,8-disubstituted naphthalene derivatives have been determined, providing valuable insights into the steric and conformational effects of substituents at these positions.

For example, the crystal structure of 8-bromonaphthalen-1-amine (B1268476) reveals a relatively unstrained molecule with an intramolecular non-bonded Br···N distance of 3.070(3) Å. researchgate.net In 8-bromonaphthalene-1-carbaldehyde (4-methylphenylsulfonyl)hydrazone, the bromine substituent and the carbon attached to the hydrazone group are twisted out of the naphthalene plane, likely due to steric repulsion. researchgate.net The synthesis and crystallography of 8-halonaphthalene-1-carbonitriles have also been reported, showing that the crystal packing can vary with the halogen substituent. umn.edu These findings suggest that the sulfonic acid and bromo groups in this compound would likely adopt a conformation that minimizes steric strain.

Chiroptical Spectroscopy for Chirality Assessment in Derived Chiral Systems (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if it were used as a precursor to synthesize a chiral derivative, for instance, by introducing a chiral center in a substituent or by creating a molecule with atropisomerism, then chiroptical spectroscopy would be essential for characterizing its stereochemical properties. The inherent chromophore of the bromonaphthalene system would likely lead to distinct signals in the CD spectrum of such a chiral derivative.

Computational and Theoretical Investigations of 8 Bromonaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of 8-Bromonaphthalene-1-sulfonic acid at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules, including those with transition metals. researchgate.netdntb.gov.ua DFT studies allow for the optimization of the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations confirm the proposed three-dimensional structure and provide a detailed analysis of quantum chemical parameters. dntb.gov.uabohrium.com

The optimized geometry reveals a naphthalene (B1677914) core with bromine and sulfonic acid groups creating significant steric and electronic effects. The accuracy of these computational methods in predicting the electronic structure is often correlated with empirically observed properties. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This data is illustrative of typical DFT outputs and may not represent experimentally verified values.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C8-Br | ~1.90 Å |

| Bond Length | C1-S | ~1.78 Å |

| Bond Length | S-O | ~1.45 Å |

| Bond Angle | C7-C8-Br | ~121° |

| Bond Angle | C2-C1-S | ~123° |

| Dihedral Angle | Br-C8-C1-S | ~5° |

Molecular Electrostatic Potential (MEP) maps are calculated to identify the reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials.

For this compound, the MEP analysis would typically show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the sulfonic acid group due to their high electronegativity.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the sulfonic acid group and regions near the bromine atom would likely exhibit a positive electrostatic potential. youtube.com

This analysis is crucial for predicting non-covalent interactions and understanding the molecule's intermolecular behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and localization of these orbitals provide key insights into the molecule's stability and reactivity. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron and is associated with nucleophilic character. In this compound, the HOMO is likely distributed across the π-system of the naphthalene ring.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron, indicating electrophilic character. The LUMO is expected to be located on the naphthalene ring and influenced by the electron-withdrawing sulfonic acid and bromo groups. youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule that is easily polarizable. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This data is illustrative of typical FMO theory outputs.

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.5 eV | Nucleophilic / Electron Donating |

| LUMO | -1.2 eV | Electrophilic / Electron Accepting |

| Energy Gap (ΔE) | 5.3 eV | Indicator of Chemical Stability |

Reaction Mechanism Elucidation

Computational modeling is essential for mapping out the intricate details of chemical reactions involving this compound.

By modeling the reaction pathways, computational chemistry can identify the transition state structures—the highest energy points along the reaction coordinate. DFT calculations are frequently employed to model these transient species. researchgate.net For key transformations, such as nucleophilic substitution of the bromine atom or reactions involving the sulfonic acid group, modeling the transition state helps to determine the activation energy. A lower activation energy implies a faster reaction rate. For instance, studies on related boronic acid derivatives have used DFT to show that activation of a reaction partner can occur through specific hydrogen bond formation. researchgate.net

Computational studies can predict the most likely pathways a reaction will follow and explain its regioselectivity or stereoselectivity. By comparing the activation energies of different possible pathways, chemists can determine the favored product. For this compound, this could involve predicting whether a reaction occurs at the bromine-substituted position, the sulfonic acid group, or another position on the naphthalene ring. This predictive power is invaluable for designing new synthetic routes and avoiding the formation of unwanted byproducts. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. Although specific MD studies for this compound are not readily found in the surveyed literature, the principles of MD can be applied to hypothesize its dynamics in different environments. Such simulations would be invaluable for understanding how the molecule's structure fluctuates and interacts with its surroundings over time.

The conformation of this compound is largely governed by the steric strain between the bulky bromine atom and the sulfonic acid group at the peri-positions.

Solid State: In the solid state, crystal packing forces and intermolecular interactions would lead to a more rigid conformation. X-ray crystallography studies on analogous peri-substituted naphthalenes reveal significant distortion of the naphthalene ring to alleviate steric hindrance. For instance, a study on 1,8-bis(bromomethyl)naphthalene (B51720) showed a notable vertical distortion, where the naphthalene ring loses its planarity. nih.gov This is a common feature in peri-substituted naphthalenes, where the substituents are pushed apart, causing the naphthalene skeleton to twist. nih.gov It is highly probable that the crystal structure of this compound would exhibit similar distortions. The sulfonic acid group would likely be oriented to minimize steric clash with the bromine atom, while also participating in a network of intermolecular hydrogen bonds.

Solution State: In solution, this compound would exhibit greater conformational flexibility compared to its solid state. The rotation around the C-S and C-Br bonds would be more permissive, although still constrained by the steric repulsion between the peri-substituents. The sulfonic acid group, being hydrophilic, would strongly interact with polar solvents, influencing its orientation. In aqueous solutions, the sulfonic acid group would be deprotonated, forming a sulfonate anion, which would be solvated by water molecules. The conformation in solution would therefore be a dynamic equilibrium of various twisted naphthalene structures.

A summary of expected conformational characteristics is presented below:

| State | Naphthalene Ring | Substituent Orientation | Key Influences |

| Solid | Distorted, non-planar | Fixed to maximize packing and hydrogen bonding | Crystal packing forces, intermolecular interactions |

| Solution | Dynamically flexible, twisted | Rotational freedom around C-S and C-Br bonds | Solvent interactions, steric hindrance |

The aggregation behavior of this compound is driven by a combination of intermolecular forces, which are critical for understanding its properties in condensed phases.

Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor and acceptor. In the solid state, this would lead to the formation of extensive hydrogen-bonding networks, significantly influencing the crystal packing. In protic solvents, it would form hydrogen bonds with the solvent molecules.

Halogen Bonding: The bromine atom in the molecule introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the context of this compound, the bromine atom could interact with the oxygen atoms of the sulfonic acid group of a neighboring molecule or with solvent molecules. The strength and geometry of these interactions would play a role in the supramolecular assembly.

π-π Stacking: The aromatic naphthalene core provides a large surface for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the aromatic rings, would contribute to the aggregation of the molecules, particularly in non-polar environments or in the solid state. The distortion of the naphthalene ring due to steric hindrance would, however, affect the efficiency of this stacking.

A summary of the primary intermolecular interactions is provided in the table below:

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Sulfonic acid group | Major contributor to crystal packing and solubility in polar solvents |

| Halogen Bonding | Bromine atom, Sulfonic acid oxygen | Directional interaction influencing molecular assembly |

| π-π Stacking | Naphthalene rings | Contributes to aggregation and crystal packing |

| Van der Waals Forces | Entire molecule | General attractive forces contributing to cohesion |

Applications in Advanced Materials and Chemical Catalysis

Catalytic Applications of Sulfonated Naphthalene (B1677914) Derivatives

Naphthalene sulfonic acids are crucial intermediates for a variety of products, including dyes, surfactants, and pharmaceuticals. shokubai.org Their acidic nature, derived from the sulfonic acid group (-SO₃H), allows them and their derivatives to function as effective acid catalysts, particularly in their solid-supported and polymeric forms, which offer advantages in terms of separation and reusability over homogeneous catalysts. mdpi.comnih.gov

Heterogeneous Acid Catalysis Utilizing Naphthalene Sulfonic Acid Derivatives

Heterogeneous acid catalysts are vital for greener industrial processes, and sulfonic acid-functionalized materials are a leading alternative to traditional mineral acids. mdpi.com Naphthalene sulfonic acid derivatives can be immobilized on solid supports to create potent heterogeneous catalysts. These solid acid catalysts are employed in a range of organic reactions. For instance, sulfonic acid-functionalized mesoporous silica (B1680970) has been successfully used as a sustainable heterogeneous catalyst for Friedel-Crafts reactions, demonstrating high efficiency and reusability for up to eight cycles. acs.org Similarly, Fe₃O₄@C core-shell magnetic nanoparticles functionalized with sulfonic acid groups serve as magnetically recyclable catalysts for acetalization reactions, achieving high conversion rates and allowing for easy separation from the reaction mixture. nih.gov

Design and Synthesis of Supported Catalysts with Sulfonic Acid Functionalities

The synthesis of supported sulfonic acid catalysts typically involves anchoring sulfonic acid groups onto a solid inorganic or polymeric support. Common methods include grafting and co-condensation. researchgate.net

Grafting: In this post-synthesis modification, a pre-made support material, like mesoporous silica (e.g., SBA-15 or MCM-41), is treated with a molecule containing a thiol (-SH) group, such as 3-mercaptopropyltrimethoxysilane. mdpi.comresearchgate.net The thiol groups are then oxidized to sulfonic acid (-SO₃H) groups. acs.orgresearchgate.net

Co-condensation: This method involves the simultaneous synthesis of the support material and the incorporation of the functional group. For example, tetraethyl orthosilicate (B98303) (TEOS), a silica precursor, is co-condensed with 3-mercaptopropyltriethoxysilane (B89376) (MPTES). acs.org The resulting material, which has thiol groups integrated into its structure, is then oxidized. acs.orgresearchgate.net

Research indicates that the co-condensation route can lead to higher levels of functionalization compared to grafting. researchgate.net The stability of the catalyst, particularly against the leaching of acidic groups, can be enhanced by using aryl linkers (derived from compounds like naphthalene) instead of alkyl linkers, as the aromatic structure provides greater stability. mdpi.com

Role as Acidic Functional Units in Polymeric Catalysts

Sulfonated polymers act as effective and stable solid acid catalysts. mdpi.com Naphthalene-based polymers can be functionalized through sulfonation to introduce acidic -SO₃H groups into their structure. nih.govmdpi.com These functionalized polymers combine the catalytic activity of sulfonic acids with the robustness and high surface area of a polymeric backbone, making them suitable for various chemical transformations. nih.govnih.gov

For example, sulfonated hyper-crosslinked polymers have been synthesized and used for the conversion of carbohydrates like monosaccharides into valuable platform chemicals such as 5-hydroxymethylfurfural. mdpi.com The introduction of sulfonic acid groups into a polymer matrix, such as polystyrene or fluorinated copolymers, creates powerful heterogeneous catalysts for reactions like esterification. researchgate.net The catalytic activity of these materials is often superior to conventional ion-exchange resins. researchgate.net The inherent stability of the polymer structure allows these catalysts to be recycled multiple times without a significant loss of activity. acs.orgmdpi.com

Functional Materials Development

The unique combination of a hydrophobic naphthalene core and a hydrophilic sulfonic acid group allows derivatives like 8-bromonaphthalene-1-sulfonic acid to be incorporated into various functional materials, influencing their properties and performance in separation technologies and self-assembling systems.

Incorporation into Polymer Inclusion Membranes and Separations

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane valued for their stability and potential in the selective separation of chemical species. sci-hub.se Sulfonic acid derivatives, particularly those with long alkyl chains like dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), have proven to be highly effective ion carriers within these membranes. mdpi.comnih.gov

In a typical PIM, an ion carrier is embedded within a base polymer matrix (such as poly(vinyl chloride) or cellulose (B213188) triacetate) along with a plasticizer. sci-hub.semdpi.com PIMs containing DNNSA have demonstrated exceptional efficiency in the selective transport and separation of heavy metal ions, such as Pb(II), from aqueous solutions. mdpi.comnih.gov Under optimal conditions, these membranes can achieve transport efficiencies of 96–99% for Pb(II) ions within a few hours. mdpi.com The performance of the membrane is dependent on the concentration of the carrier and the composition of the polymer matrix. mdpi.comnih.gov The reusability of these membranes has also been confirmed over multiple extraction cycles, highlighting their durability. mdpi.com

| Ion Carrier | Base Polymer | Carrier Conc. (wt%) | Plasticizer Conc. (wt%) | Transport Efficiency for Pb(II) (after 4h) |

|---|---|---|---|---|

| Dinonylnaphthalene sulfonic acid (DNNSA) | Poly(vinyl chloride) | 15% | 20% | 96-99% |

| Nonylbenzenesulfonic acid (NBSA) | Poly(vinyl chloride) | 15% | 20% | 96-99% |

Utilization in Ionic Liquids and Surfactant Systems

Naphthalene sulfonates are widely used as surfactants and dispersants due to their excellent wetting properties, thermal stability, and stability in both acidic and basic conditions. neaseco.comnih.gov They are key ingredients in formulations for detergents, emulsion polymerization, and agricultural products. shokubai.orgneaseco.com The structure, featuring a rigid aromatic naphthalene group, allows them to effectively reduce interfacial tension between oil and water, a critical property for applications in enhanced oil recovery (EOR). nih.gov

By pairing a naphthalene sulfonate anion with an organic cation (e.g., imidazolium, pyridinium), novel ionic liquids (ILs) can be synthesized. nih.gov These naphthalene-based ionic liquids combine the inherent properties of ILs (like low volatility and high thermal stability) with the surface-active nature of the sulfonate anion. nih.govijisrt.com Research has shown that these compounds are effective surfactants, with a greater capacity to reduce interfacial tension than the original naphthalene starting material. nih.gov Their water solubility facilitates their use in aqueous formulations for various industrial applications. nih.govfrontiersin.org

Building Blocks for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

This compound is a bifunctional organic molecule that holds significant promise as a building block, or linker, in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. Its utility in this context stems from the presence of two distinct functional groups on a rigid naphthalene scaffold: a sulfonic acid group and a bromine atom.

The sulfonic acid group (–SO₃H) is a strong Brønsted acid and can be deprotonated to form a sulfonate anion (–SO₃⁻). This anionic group serves as an effective coordination site for metal ions, which are the nodes in a MOF structure. The coordination of metal ions by sulfonate groups is a well-established method for the assembly of robust and porous frameworks. While research has extensively documented the use of other sulfonic acids, such as sulphanilic acid, in MOF synthesis, the principles are directly applicable to this compound. patsnap.com The strong coordination bonds formed between the sulfonate and metal centers can lead to the formation of stable, porous materials. patsnap.comresearchgate.net

The bromine atom on the naphthalene ring introduces an additional layer of functionality. It can be used as a site for post-synthetic modification. This means that after the initial MOF has been constructed, the bromine atom can be chemically altered to introduce new functional groups into the framework. This allows for the fine-tuning of the MOF's properties, such as its porosity, catalytic activity, or selectivity for certain molecules. For instance, the bromine could be replaced with other groups through various organic reactions, enabling the creation of a family of isostructural MOFs with tailored functionalities.

The rigid naphthalene backbone of this compound is also advantageous for the construction of porous materials. The planarity and aromaticity of the naphthalene core contribute to the formation of well-defined, ordered structures with predictable geometries. This is a crucial aspect in the design of MOFs with specific pore sizes and shapes for applications in gas storage, separation, and catalysis. Naphthalene-based linkers, particularly those derived from naphthalenediimides (NDIs), have been successfully employed in the synthesis of a wide range of MOFs with diverse topologies and functions. sci-hub.secore.ac.ukresearchgate.net

The table below summarizes the key features of this compound that make it a promising candidate as a linker for MOFs and supramolecular assemblies.

| Feature | Description | Relevance in MOF/Supramolecular Assembly Synthesis |

| Sulfonic Acid Group | A strong acid that readily deprotonates to form a coordinating sulfonate anion. | Acts as a robust binding site for metal ions, forming the nodes of the framework. |

| Bromine Atom | A halogen substituent on the aromatic ring. | Provides a site for post-synthetic modification, allowing for the tuning of the material's properties. |

| Naphthalene Core | A rigid, planar, and aromatic bicyclic system. | Promotes the formation of ordered, porous structures with well-defined geometries. |

Advanced Dye and Chromophore Development for Material Science Applications (excluding biological)

In the realm of material science, the development of novel dyes and chromophores with tailored optical and electronic properties is of paramount importance for a wide range of applications, including advanced coatings, optical data storage, and functional textiles. spectrum-instrumentation.comcase.edu this compound serves as a valuable precursor in the synthesis of such advanced dyes and chromophores.

The reactivity of the bromine atom and the electronic influence of the sulfonic acid group on the naphthalene core are key to its utility in this field. The bromine atom can be readily substituted through various cross-coupling reactions, such as the Ullmann condensation, to introduce different chromophoric or auxochromic groups. nih.govacs.org This allows for the systematic modification of the dye's structure and, consequently, its color, fluorescence, and other photophysical properties.

For example, the reaction of 8-chloronaphthalene-1-sulfonic acid, a close analog of the bromo-derivative, with various anilines has been shown to produce a range of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.govacs.orgresearchgate.net These compounds are known for their environmentally sensitive fluorescence, making them valuable as probes in material science. nih.govacs.org A similar synthetic strategy employing this compound would likely yield a parallel family of dyes with potentially different and useful properties.

The sulfonic acid group also plays a crucial role. It imparts water solubility to the resulting dyes, which is a desirable characteristic for many industrial applications, such as in the formulation of inks and coatings. Furthermore, the electron-withdrawing nature of the sulfonic acid group can influence the intramolecular charge transfer (ICT) characteristics of the dye molecule, which is a key determinant of its color and fluorescence properties.

The table below illustrates the potential for creating a diverse range of dyes from this compound through the substitution of the bromine atom with different functional groups.

| Reactant for Bromine Substitution | Resulting Dye Class (Hypothetical) | Potential Application Area in Material Science |

| Aniline derivatives | N-Aryl-8-aminonaphthalene-1-sulfonic acids | Fluorescent probes for polymer characterization |

| Phenol derivatives | 8-Aryloxynaphthalene-1-sulfonic acids | Colorants for advanced coatings |

| Thiol derivatives | 8-Arylthionaphthalene-1-sulfonic acids | Dyes for optical data storage |

| Alkynes | 8-Alkynylnaphthalene-1-sulfonic acids | Building blocks for conjugated polymers |

Chemical Sensors and Probes for Non-Biological Detection Systems

The unique photophysical properties of naphthalene-based fluorophores make them excellent candidates for the development of chemical sensors and probes for a variety of non-biological detection systems. Derivatives of this compound are poised to be valuable additions to this class of sensory materials.

The fluorescence of many naphthalene derivatives is highly sensitive to the polarity of their local environment. This phenomenon, known as solvatochromism, is the basis for their use as probes. For instance, 8-anilinonaphthalene-1-sulfonic acid (ANS) exhibits weak fluorescence in polar solvents like water, but its fluorescence intensity increases dramatically in non-polar environments. nih.gov This property can be exploited to detect the presence of non-polar analytes or to monitor changes in the polarity of a system, such as during a polymerization reaction or the phase transition of a material.

By analogy, derivatives of this compound, synthesized as described in the previous section, are expected to exhibit similar solvatochromic fluorescence. The specific nature of the substituent that replaces the bromine atom would allow for the fine-tuning of the probe's sensitivity and selectivity towards different analytes. For example, a derivative with a specific receptor group could be designed to bind to a particular metal ion or organic molecule, with the binding event being signaled by a change in the fluorescence of the naphthalene core.

Furthermore, these probes can be incorporated into larger systems, such as polymers or MOFs, to create solid-state sensors. The sulfonic acid group can serve as an anchor to immobilize the probe onto a solid support, while the naphthalene fluorophore remains exposed to the environment to detect the target analyte.

The table below outlines the potential applications of this compound derivatives as chemical sensors.

| Sensor Type | Detection Principle | Target Analyte (Example) | Potential Application |

| Fluorescent Polarity Probe | Solvatochromic shift in fluorescence | Changes in solvent polarity | Monitoring polymerization reactions |

| Ion-Selective Optode | Chelation-enhanced fluorescence | Heavy metal ions (e.g., Pb²⁺, Hg²⁺) | Environmental monitoring |

| Vapor Sensor | Adsorption-induced fluorescence change | Volatile organic compounds (VOCs) | Industrial process control |

| Polymer-Immobilized Sensor | Analyte binding to an immobilized probe | Trace contaminants in water | Water quality analysis |

Advanced Analytical Methodologies for 8 Bromonaphthalene 1 Sulfonic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 8-Bromonaphthalene-1-sulfonic acid from related substances and impurities. Due to its ionic and non-volatile nature, liquid chromatography is the predominant technique employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and quantifying this compound. Reversed-phase (RP) HPLC is a common mode used for this purpose. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of naphthalene (B1677914) sulfonic acids is influenced by the type of stationary phase and the composition of the mobile phase. nih.gov

For instance, a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid is often used as the mobile phase for the analysis of naphthalene sulfonic acids. sielc.com The use of ion-pairing reagents, such as octane (B31449) sulfonic acid, in the mobile phase can be employed to improve the retention and resolution of ionic compounds like this compound on C18 columns. nih.gov The selection of the detector is critical for sensitivity and selectivity. UV detection is commonly used, with the wavelength set to a maximum absorbance of the naphthalene ring system. nih.gov For enhanced sensitivity and specificity, fluorescence detection can be utilized, as naphthalene sulfonates are often fluorescent. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 150x4.6 mm i.d. | nih.gov |

| Mobile Phase | 0.1% w/v Octane sulfonic acid sodium salt and Methanol (55:45 v/v), pH 2.8 | nih.gov |

| Detection | UV at 235 nm | nih.gov |

| Flow Rate | 0.25 mL/min | researchgate.net |

| Injection Volume | 25 µL | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically unsuitable for the direct analysis of sulfonic acids due to their low volatility and thermal instability. However, GC can be employed for the analysis of this compound after converting it into a more volatile derivative. nih.govresearchgate.net Derivatization reactions, such as esterification of the sulfonic acid group, can produce compounds with sufficient volatility for GC analysis. This indirect approach, often coupled with mass spectrometry (GC-MS), can provide high sensitivity and structural information.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for ionic compounds like this compound. nih.govresearchgate.net In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. usp.org The separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. nih.gov

Capillary Zone Electrophoresis (CZE) is a simple and widely used mode of CE for the analysis of charged species. usp.org The advantages of CE include short analysis times, high separation efficiency, and low consumption of reagents and samples. mdpi.com For enhanced sensitivity, especially for trace analysis, CE can be coupled with sensitive detection techniques like laser-induced fluorescence (LIF). mdpi.com

| Feature | Description | Reference |

|---|---|---|

| Principle | Separation of ions based on their electrophoretic mobility in an electric field. | usp.org |

| Advantages | High efficiency, short analysis time, low reagent and sample consumption. | mdpi.com |

| Common Mode | Capillary Zone Electrophoresis (CZE). | usp.org |

| Detection | UV-Vis, Laser-Induced Fluorescence (LIF) for higher sensitivity. | mdpi.com |

Advanced Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods, based on the principle of light absorption by the analyte, can be used for the quantification of this compound. For trace analysis, these methods are often combined with a pre-concentration step to enhance the signal and improve the detection limits. nih.govresearchgate.netresearchgate.net

One such advanced technique is the use of molecularly imprinted stir bar sorptive extraction (MIP-SBSE) prior to spectrophotometric determination. researchgate.netuchile.cl In this method, a stir bar coated with a molecularly imprinted polymer, specifically designed to recognize the naphthalene sulfonate structure, is used to selectively extract the analyte from a sample matrix. After extraction, the analyte is desorbed and its concentration is measured using a spectrophotometer. This combination of selective extraction and sensitive detection allows for the determination of trace levels of naphthalene sulfonates in complex samples like seawater. researchgate.netuchile.cl

Sample Preparation and Matrix Effects in Complex Chemical Samples

The analysis of this compound in complex chemical samples, such as industrial effluents or reaction mixtures, is often complicated by the presence of other components, collectively known as the matrix. chromatographyonline.com The matrix can interfere with the analysis, leading to inaccurate results. This phenomenon is known as the matrix effect and can manifest as either ion suppression or enhancement in mass spectrometry-based methods. sciex.comresearchgate.nettandfonline.com

To minimize matrix effects, appropriate sample preparation is crucial. Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of naphthalene sulfonates from various matrices. nih.govresearchgate.net SPE cartridges with different sorbents, such as anion-exchange or molecularly imprinted polymers, can be used to selectively retain the analyte while allowing interfering compounds to pass through. nih.gov The choice of sample preparation method depends on the nature of the sample matrix and the analytical technique being used. The use of an internal standard, a compound with similar chemical properties to the analyte, can also help to compensate for matrix effects. chromatographyonline.com

Development of Reference Materials and Standards

The availability of high-purity reference materials and standards is fundamental for the accuracy and reliability of any analytical measurement. Reference materials are used for instrument calibration, method validation, and quality control. nih.govresearchgate.net For this compound, a well-characterized reference standard with a certified purity is necessary for accurate quantification in purity assessments and other analytical applications.

The development of a reference material involves its synthesis and purification to a high degree, followed by a comprehensive characterization to confirm its identity and determine its purity using multiple independent analytical techniques. researchgate.net While specific certified reference materials for this compound may not be widely available, standards for other sulfonic acids, such as benzenesulfonic acid, are produced by various organizations and serve as a model for the requirements of a reliable chemical standard. lgcstandards.com The establishment of a certified reference material for this compound would require rigorous inter-laboratory comparisons to ensure its stated purity and uncertainty. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.